Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Overview
Description
“Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 219.33 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Complex Molecules
Researchers have developed methodologies for synthesizing complex molecules utilizing Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine derivatives. For instance, Paronikyan et al. (2016) synthesized diamino-substituted pyrano and pyrimido derivatives, highlighting the compound's utility in creating pharmacologically relevant structures (Paronikyan et al., 2016). Similarly, Dounay et al. (2009) described the synthesis and pharmacological evaluation of aminopyrimidine derivatives as 5-HT1A partial agonists, demonstrating the compound's role in developing novel treatments for neurological disorders (Dounay et al., 2009).
Catalyst Development
The compound and its derivatives are also used in the development of catalysts for chemical reactions. Purkait et al. (2017) explored group 12 metal complexes with derivatives as ligands, revealing structural diversity and potential applications in catalysis (Purkait et al., 2017). This research underscores the versatility of these compounds in creating catalysts with varied geometries and properties.
Pharmacological Potential
In the realm of pharmacology, derivatives of this compound are being investigated for their potential therapeutic benefits. Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, evaluating them as dual-action hypoglycemic agents, showcasing the compound's utility in diabetes treatment (Song et al., 2011). Furthermore, Fleck et al. (2003) detailed the synthesis of key intermediates for antibiotic development, highlighting the role of these compounds in combating bacterial infections (Fleck et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-7-2-12-5-10-16(11-6-12)13-3-8-15-9-4-13/h3-4,8-9,12,14H,2,5-7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZZZSSHMENHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCN(CC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.